[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate
Description
This compound is a cyclohexane-based bis-sulfonate ester featuring two 4-methylbenzenesulfonyl (tosyl) groups at the (1R,2S) positions. Tosyl groups are widely recognized as excellent leaving groups in organic synthesis, particularly in nucleophilic substitution reactions. The stereochemistry of the cyclohexyl backbone is critical, as it influences molecular conformation, crystal packing, and reactivity.
Properties
CAS No. |
5433-22-7 |
|---|---|
Molecular Formula |
C20H24O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3/t19-,20+ |
InChI Key |
MDNOTLODSMKMDL-BGYRXZFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural distinctions between the target compound and related sulfonate esters:
*Estimated based on structural analogy.
Key Observations :
- Core Structure : The target compound’s cyclohexane backbone provides greater conformational flexibility compared to cyclopropane derivatives, which exhibit ring strain and rigidity .
- Its dual tosyl groups enhance leaving-group capability, making it useful in SN2 reactions.
- Stereochemistry : The (1R,2S) configuration is shared with cyclopropane derivatives (e.g., 862273-27-6), but distinct from the (1R,4R) configuration in 2169920-33-4, which affects spatial arrangement and intermolecular interactions .
Crystallographic and Analytical Considerations
The target compound’s stereochemistry necessitates precise structural validation via X-ray crystallography. Programs like SHELX (used for small-molecule refinement) and ORTEP-III (for graphical representation) are critical for confirming bond angles and torsional strain . For example:
- Cyclopropane derivatives (e.g., 862273-27-6) require high-resolution data due to small ring strain effects, while cyclohexane-based compounds (e.g., the target) may form more stable crystals owing to conformational flexibility .
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